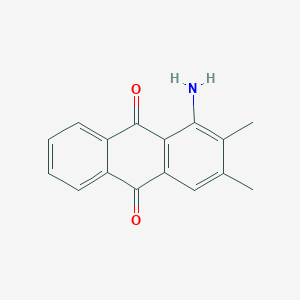
1-Amino-2,3-dimethylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2,3-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₃NO₂. It belongs to the class of anthracenedione derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dimethylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent. This reaction is carried out under mild conditions and yields high-purity amide derivatives .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization and characterization using advanced techniques like NMR and HPLC .
化学反応の分析
Types of Reactions: 1-Amino-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include quinonic derivatives, hydroquinone derivatives, and various substituted anthracenediones .
科学的研究の応用
1-Amino-2,3-dimethylanthracene-9,10-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Amino-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit glutathione reductase, an enzyme involved in cellular redox balance . This inhibition can lead to oxidative stress and cell death, which is beneficial in targeting cancer cells .
類似化合物との比較
- 2-Aminoanthracene-9,10-dione
- 1,4-Diaminoanthracene-9,10-dione
- 2,3-Dimethylanthracene-9,10-dione
Comparison: 1-Amino-2,3-dimethylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which enhance its reactivity and biological activity compared to its analogs. The specific substitution pattern also influences its solubility and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
1-amino-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,17H2,1-2H3 |
InChIキー |
QNLBFFTVWDTZNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1C)N)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


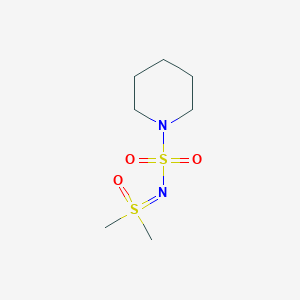
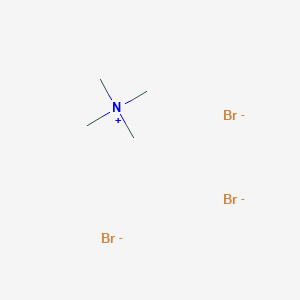
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
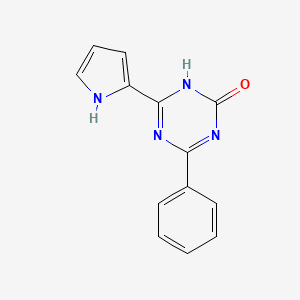
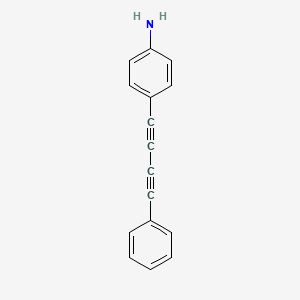
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
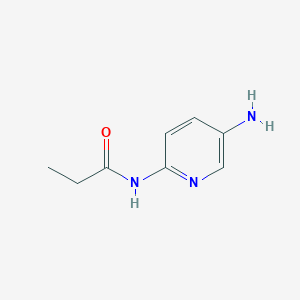
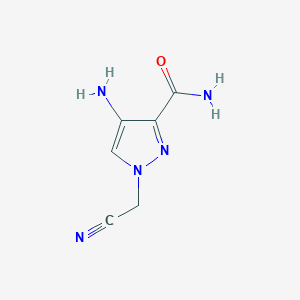
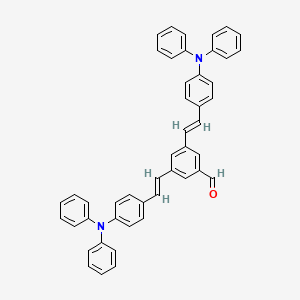
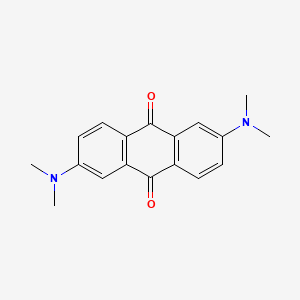
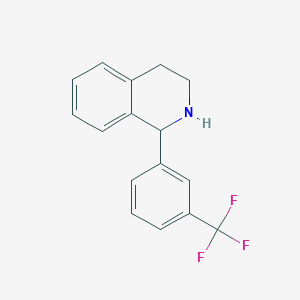
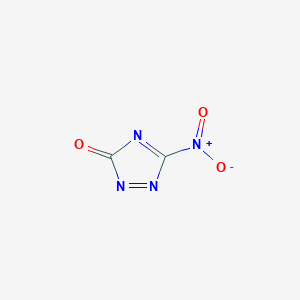
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
